
1,4-Bis(bromomethyl)-2-fluorobenzene
Übersicht
Beschreibung
1,4-Bis(bromomethyl)-2-fluorobenzene: is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 4 positions, and a fluorine atom is attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(bromomethyl)-2-fluorobenzene can be synthesized through a multi-step process involving the bromination of 2-fluorotoluene. The general synthetic route involves the following steps:
Bromination of 2-fluorotoluene: 2-Fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce bromine atoms at the benzylic positions, forming this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Systems: Employing automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(bromomethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 1,4-Dimethyl-2-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(bromomethyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 1,4-bis(bromomethyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(bromomethyl)benzene: Lacks the fluorine atom, making it less electron-withdrawing and potentially less reactive in certain reactions.
1,4-Dibromo-2-fluorobenzene: Contains bromine atoms directly attached to the benzene ring, leading to different reactivity patterns.
1,4-Bis(chloromethyl)-2-fluorobenzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and physical properties.
Uniqueness
1,4-Bis(bromomethyl)-2-fluorobenzene is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
1,4-bis(bromomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZIIJGSYDFCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616458 | |
| Record name | 1,4-Bis(bromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69857-33-6 | |
| Record name | 1,4-Bis(bromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved synthesis method for 1,4-Bis(bromomethyl)-2-fluorobenzene described in the paper?
A1: The research article focuses on improving the synthesis of this compound, a valuable building block in organic chemistry. [] The authors achieve a 30% overall yield, which, while not explicitly stated, suggests an improvement over previous methods. This is significant because a more efficient synthesis allows for greater accessibility of this compound for further research and potential applications.
Q2: How was the synthesized this compound characterized in the study?
A2: The study confirmed the structure of the synthesized this compound using ¹H NMR and GC/MS techniques. [] These methods provide evidence for the successful incorporation of the bromine and fluorine atoms at the desired positions on the benzene ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


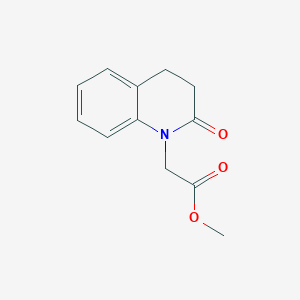
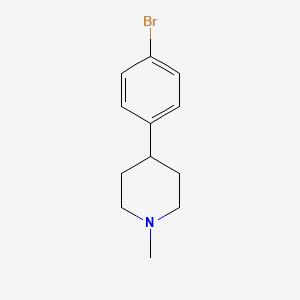
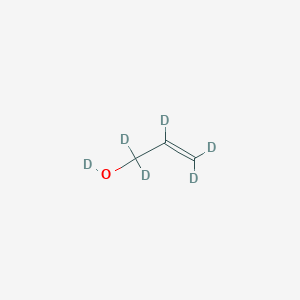
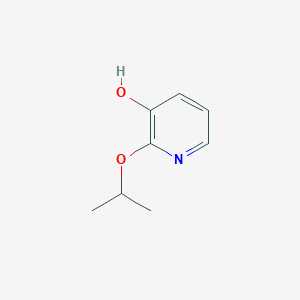
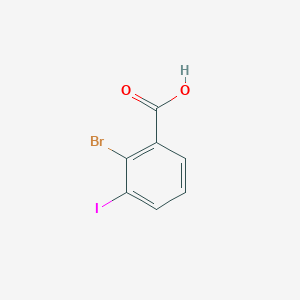


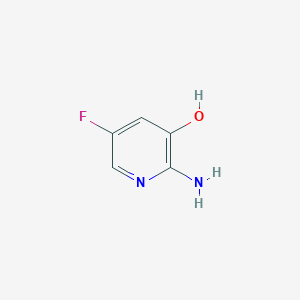
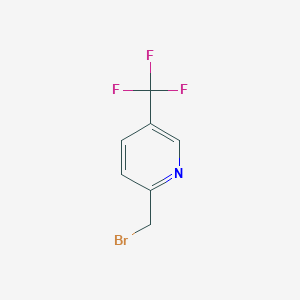
![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)
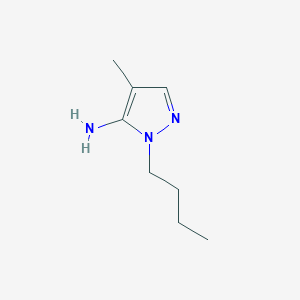
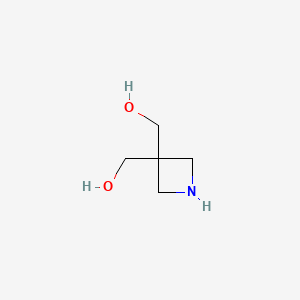
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
